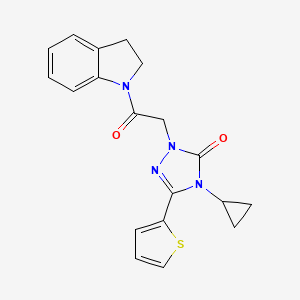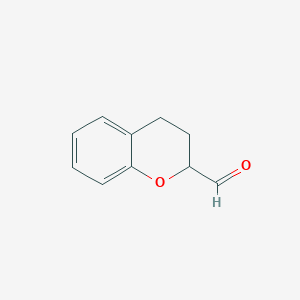
クロマン-2-カルバルデヒド
概要
説明
Chroman-2-carbaldehyde is a heterocyclic compound that belongs to the chromane family It features a benzopyran ring system with an aldehyde functional group at the second position
科学的研究の応用
Chroman-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
Target of Action
Chroman-2-carbaldehyde, like other chromone derivatives, has been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .
Mode of Action
Chromone derivatives are known to interact with different types of receptors . The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process .
Biochemical Pathways
Chroman-2-carbaldehyde, like other chromone derivatives, is involved in various biochemical pathways. The compound is synthesized through a doubly decarboxylative, photoredox reaction . This reaction involves two independent decarboxylation processes, with the first one initiating the cycle and the second completing the process .
Pharmacokinetics
The synthesis of chroman-2-ones and chromanes involves a highly enantio- and diastereoselective method . This suggests that the compound’s stereochemistry could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Chromone derivatives are known to possess a spectrum of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer effects .
Action Environment
The action environment of Chroman-2-carbaldehyde involves visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere . These factors constitute the key parameters for the success of the developed transformation .
生化学分析
Biochemical Properties
Chroman-2-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized in the form of chromone and pyrazole conjugates, which have demonstrated antimicrobial activities . The nature of these interactions, however, is complex and depends on the specific biochemical context.
Cellular Effects
The effects of Chroman-2-carbaldehyde on cellular processes are diverse. For instance, it has been found to exhibit antifungal activity against Candida albicans, a biofilm-forming agent . This suggests that Chroman-2-carbaldehyde may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Chroman-2-carbaldehyde involves its interactions with biomolecules at the molecular level. For example, it has been found that a partially oxidized form of Chroman-2-carbaldehyde exhibited significant inhibitory effects on the virulence factors of Candida albicans . This suggests that Chroman-2-carbaldehyde may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Its synthesis via a doubly decarboxylative reaction suggests that it may undergo changes over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Chroman-2-carbaldehyde at different dosages in animal models have not been extensively studied. The use of animal models is crucial in biomedical research for studying the toxic or adverse effects at high doses .
Metabolic Pathways
Chromone derivatives, from which Chroman-2-carbaldehyde is derived, have been found to interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions: Chroman-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols in the presence of organocatalysts. This reaction proceeds via a domino Michael/hemiacetalization mechanism, followed by oxidation and dehydroxylation . Another method involves the visible-light-induced decarboxylative Giese reaction, which uses photoredox catalysts and bases under anhydrous conditions .
Industrial Production Methods: Industrial production of chroman-2-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Chroman-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to chroman-2-carboxylic acid.
Reduction: Formation of chroman-2-methanol.
Substitution: Introduction of different substituents at the aldehyde position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Chroman-2-carboxylic acid.
Reduction: Chroman-2-methanol.
Substitution: Various substituted chroman derivatives.
類似化合物との比較
Chroman-2-carbaldehyde can be compared with other similar compounds, such as:
Chroman-2-one: Lacks the aldehyde group and exhibits different chemical reactivity.
Chroman-4-one: Features a carbonyl group at the fourth position, leading to distinct biological activities.
Chroman-2-carboxylic acid: The oxidized form of chroman-2-carbaldehyde with different chemical properties.
Uniqueness: Chroman-2-carbaldehyde’s unique combination of a benzopyran ring and an aldehyde functional group makes it a valuable compound for various synthetic and biological applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other chromane derivatives.
特性
IUPAC Name |
3,4-dihydro-2H-chromene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMRUSBKNSBTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2395642.png)
![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2395643.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-(trifluoromethyl)benzenecarboxamide](/img/structure/B2395645.png)

![2-(4-fluorophenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2395647.png)
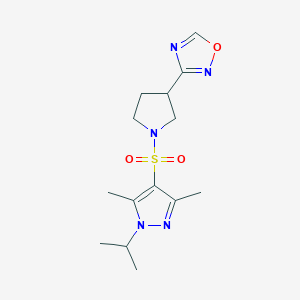
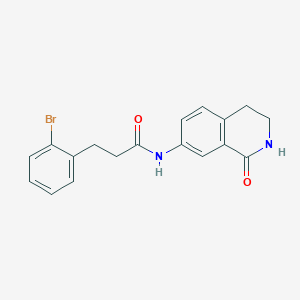
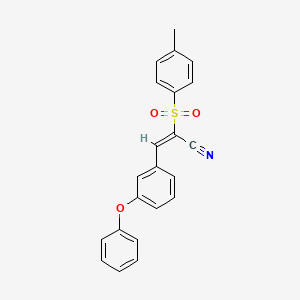
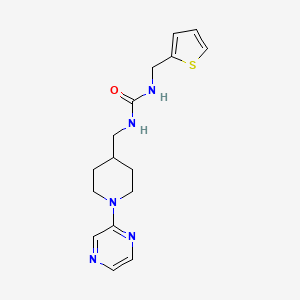
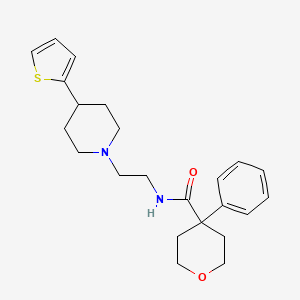
![ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate](/img/structure/B2395659.png)
![3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2395660.png)
![7-benzyl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2395661.png)
